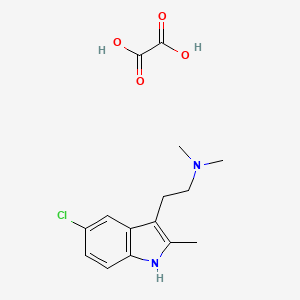

ST 1936 oxalate

説明

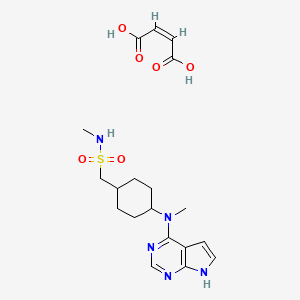

ST 1936 oxalate is an antidepressant drug that belongs to the class of 5-HT4 receptor agonists . It is a selective, nanomolar affinity 5-HT6 receptor agonist with Ki values of 13 nM, 168 nM, and 245 nM for human 5-HT6, 5-HT7, and 5-HT2B receptors, respectively .

Synthesis Analysis

While specific synthesis information for ST 1936 oxalate was not found, oxalates in general can be synthesized in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters .

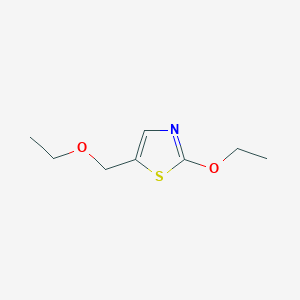

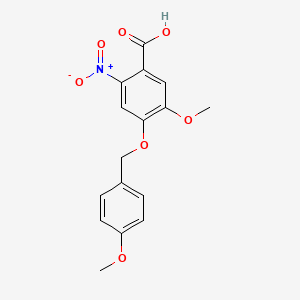

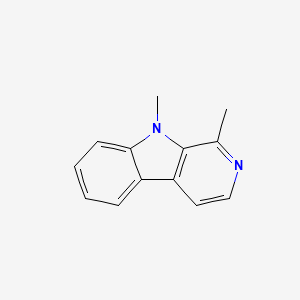

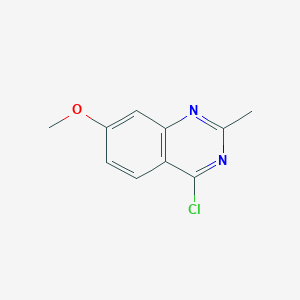

Molecular Structure Analysis

The molecular formula of ST 1936 oxalate is C13H17ClN2.C2H2O4 . The chemical name is 5-Chloro-3-[2-(dimethylamino)ethyl]-2-methylindole oxalate .

Physical And Chemical Properties Analysis

ST 1936 oxalate has a molecular weight of 326.78 . It is soluble to 100 mM in DMSO .

科学的研究の応用

5-HT6 Receptor Agonist

ST 1936 oxalate is a high affinity, selective agonist of 5-HT6 receptors . The Ki values are 13, 168, and 245 nM for human 5-HT6, 5-HT7 and 5-HT2B receptors respectively . This makes it a valuable tool in the study of these receptors and their role in various physiological processes.

α2 Adrenergic Receptor Affinity

The compound displays moderate affinity for human α2 adrenergic receptors . This suggests potential applications in studying the role of these receptors in the nervous system and their involvement in various neurological conditions.

Calcium Concentration Regulation

ST 1936 oxalate has been shown to increase calcium (Ca2+) concentration . This could be useful in studying cellular processes that are regulated by calcium levels, such as muscle contraction and neurotransmitter release.

Fyn Kinase Phosphorylation

The compound has been shown to increase the phosphorylation of Fyn kinase . Fyn kinase is involved in many cellular processes, including growth and differentiation, so this could have implications for cancer research and other areas of cell biology.

ERK1/2 Activation

ST 1936 oxalate has been shown to regulate the activation of ERK1/2 in cloned cells . ERK1/2 are important components of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

cAMP Stimulation

The compound has been shown to stimulate cAMP . cAMP is a second messenger that plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

作用機序

Target of Action

ST 1936 oxalate is a selective, high-affinity agonist of the 5-HT6 receptor . The Ki values for human 5-HT6, 5-HT7, and 5-HT2B receptors are 13 nM, 168 nM, and 245 nM, respectively . It also displays moderate affinity for human and rat α2 adrenergic receptors with a Ki of 300 nM .

Mode of Action

ST 1936 oxalate interacts with its targets by fully activating cloned human 5-HT6 receptors . This interaction stimulates cAMP, Ca2+, ERK1/2, and Fyn kinase .

Biochemical Pathways

The activation of the 5-HT6 receptor by ST 1936 oxalate leads to an increase in Ca2+ concentration and phosphorylation of Fyn kinase . This, in turn, regulates the activation of ERK1/2, a downstream target of Fyn kinase . These biochemical pathways play a crucial role in various cellular processes, including cell growth, differentiation, and survival.

Result of Action

The activation of the 5-HT6 receptor by ST 1936 oxalate has been shown to increase dopamine and noradrenaline mediated signaling but decrease glutamatergic transmission . This can lead to various molecular and cellular effects, including changes in neurotransmitter release and neuronal excitability.

Safety and Hazards

特性

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPBPPTDFRVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ST 1936 oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

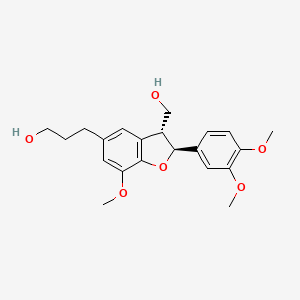

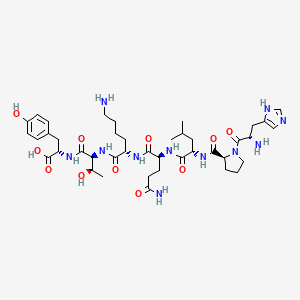

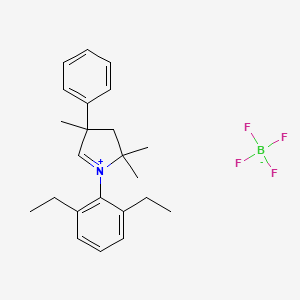

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)

![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)

![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)

![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)